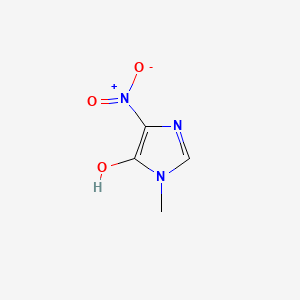

1-Methyl-4-nitro-5-hydroxyimidazole

CAS No.: 73703-74-9

Cat. No.: VC17045094

Molecular Formula: C4H5N3O3

Molecular Weight: 143.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73703-74-9 |

|---|---|

| Molecular Formula | C4H5N3O3 |

| Molecular Weight | 143.10 g/mol |

| IUPAC Name | 3-methyl-5-nitroimidazol-4-ol |

| Standard InChI | InChI=1S/C4H5N3O3/c1-6-2-5-3(4(6)8)7(9)10/h2,8H,1H3 |

| Standard InChI Key | AHFJNVHKYUDTAQ-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=NC(=C1O)[N+](=O)[O-] |

Introduction

Structural and Chemical Properties

1-Methyl-4-nitro-5-hydroxyimidazole belongs to the nitroimidazole class, featuring a five-membered aromatic ring with nitrogen atoms at positions 1 and 3. The methyl group at position 1, nitro group at position 4, and hydroxyl group at position 5 confer distinct electronic and steric properties. Spectroscopic characterization via -NMR and -NMR reveals key signals: a singlet at δ 1.64 ppm for the methyl group and broad resonances for hydroxyl protons between δ 13–14 ppm . Infrared (IR) spectroscopy identifies hydroxyl stretches near 3424 cm and nitro group vibrations at 1520–1350 cm .

Synthesis and Chemical Characterization

Synthetic Routes

The synthesis of 1-methyl-4-nitro-5-hydroxyimidazole derivatives often employs cross-coupling reactions. A notable method involves Suzuki-Miyaura coupling between 5-chloro-1-methyl-4-nitroimidazole and arylboronic acids, catalyzed by dichlorobis(triphenylphosphine)palladium(II) in aqueous conditions (70–80°C) . This approach yields 5-aryl-1-methyl-4-nitroimidazoles with efficiencies exceeding 80% . For example, 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (Compound 5f) is synthesized via this route, demonstrating potent antiparasitic activity .

Alternative methods include multicomponent reactions involving hydroxylamine, benzonitriles, and arylglyoxals. These one-pot strategies enable the construction of trisubstituted imidazoles with diverse functional groups . For instance, reacting hydroxylamine with 4-methylbenzonitrile and methylglyoxal produces 1-hydroxy-4-methyl-2-aryl derivatives, though these lack the nitro group present in 1-methyl-4-nitro-5-hydroxyimidazole .

Spectroscopic Validation

Structural confirmation relies on advanced spectroscopic techniques:

-

-NMR: Methyl groups resonate as singlets (δ 1.22–1.64 ppm), while aromatic protons appear at δ 7.26–8.56 ppm .

-

-NMR: Carbons adjacent to nitro groups exhibit deshielding (δ 148–165 ppm) .

-

Mass Spectrometry (MS): Molecular ion peaks ([M+H]) align with theoretical masses, confirming synthetic fidelity .

1-Methyl-4-nitro-5-hydroxyimidazole is indispensable in pharmaceutical analytics. As a USP/EP-compliant reference standard, it ensures batch-to-batch consistency during azathioprine production . Key applications include:

-

Method Development: Calibrating HPLC and UV-Vis assays for azathioprine quantification .

-

Quality Control: Validating impurity profiles and stability studies under ICH guidelines .

Table 1: Analytical Parameters for 1-Methyl-4-nitro-5-hydroxyimidazole

| Parameter | Value | Method |

|---|---|---|

| Retention Time (HPLC) | 8.2 ± 0.3 min | C18 column, MeOH |

| UV | 254 nm | UV-Vis |

| LOD/LOQ | 0.1 µg/mL / 0.3 µg/mL | ICH Q2(R1) |

Pharmacological Activity

Antiparasitic Efficacy

Derivatives of 1-methyl-4-nitro-5-hydroxyimidazole exhibit notable activity against protozoan parasites. Compound 5f demonstrates an IC of 1.47 µM against Entamoeba histolytica and Giardia intestinalis, surpassing metronidazole (IC = 3.01 µM) . Cytotoxicity assays reveal a favorable selectivity index (SI > 100), indicating minimal harm to mammalian cells .

Table 2: Antiparasitic Activity of Selected Derivatives

| Compound | IC (µM) | Cytotoxicity (CC, µM) | SI |

|---|---|---|---|

| 5f | 1.47 | >200 | >136 |

| 5c | 2.89 | 45.7 | 15.8 |

| Metronidazole | 3.01 | >200 | >66.4 |

Comparative Analysis with Related Compounds

Nitroimidazoles vary widely in bioactivity based on substitution patterns:

-

Metronidazole: Lacks the 5-hydroxy group, reducing solubility but enhancing CNS penetration.

-

Azathioprine: Metabolizes into 1-methyl-4-nitro-5-hydroxyimidazole, linking analytical and therapeutic roles .

-

1-Hydroxyimidazoles: Exhibit antiviral activity but require carboxamide groups for optimal efficacy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume